

# Spectroscopic analysis and validation of 3-(1-Adamantyl)propanoic acid structure

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## Compound of Interest

Compound Name: 3-(1-Adamantyl)propanoic acid

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## A Comparative Guide to the Spectroscopic Analysis and Validation of **3-(1-Adamantyl)propanoic Acid**

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of chemical research and development. Adamantane derivatives are of particular interest due to their rigid, lipophilic cage structure, which can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides an objective comparison of the expected spectroscopic data for **3-(1-Adamantyl)propanoic acid** against its core structural components—adamantane and propanoic acid—supported by established experimental data for these comparator molecules.

This document focuses on three primary spectroscopic techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clearly structured tables and providing detailed experimental protocols, this guide serves as a practical resource for the confirmation of the synthesis and purity of **3-(1-Adamantyl)propanoic acid**.

## Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for adamantane and propanoic acid. These values provide a baseline for interpreting the spectra of **3-(1-Adamantyl)propanoic acid**, allowing for a direct comparison of how the combination of these two moieties influences the overall spectroscopic signature.

**Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopic Data**

Compound	Technique	Chemical Shift $\delta$ (ppm)
Adamantane	$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	1.87 (s, 12H, $\text{CH}_2$ ) and 1.75 (s, 4H, CH)[1]
	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	37.78 ( $\text{CH}_2$ ) and 28.46 (CH)[1]
Propanoic Acid	$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	~11-12 (s, 1H, -COOH), 2.36 (q, 2H, - $\text{CH}_2$ -), 1.17 (t, 3H, - $\text{CH}_3$ )
	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	~180 (-COOH), ~28 (- $\text{CH}_2$ -), ~9 (- $\text{CH}_3$ )[2]
3-(1-Adamantyl)propanoic Acid (Expected)	$^1\text{H}$ NMR (Predicted)	~10-12 (s, 1H, -COOH), ~2.3 (t, 2H, - $\text{CH}_2$ -COOH), ~1.5-2.0 (m, 17H, Adamantyl CH, $\text{CH}_2$ & - $\text{CH}_2$ - $\text{CH}_2$ -COOH)
	$^{13}\text{C}$ NMR (Predicted)	~179 (-COOH), ~40 (Adamantyl C), ~37 (Adamantyl $\text{CH}_2$ ), ~28 (Adamantyl CH), ~35 (- $\text{CH}_2$ -COOH), ~30 (- $\text{CH}_2$ - $\text{CH}_2$ -COOH)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

**Table 2: Infrared (IR) Spectroscopy Data**

Compound	Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
Adamantane	C-H (stretch)	~2900-2850
C-H (bend)	~1450 and ~1345	
Propanoic Acid	O-H (stretch, carboxylic acid)	3300-2500 (broad)[3]
C=O (stretch, carboxylic acid)	1725-1700[3]	
C-O (stretch)	1320-1210	
3-(1-Adamantyl)propanoic Acid	O-H (stretch, carboxylic acid)	~3300-2500 (broad)
(Expected)	C=O (stretch, carboxylic acid)	~1710
C-H (stretch, adamantyl)	~2900-2850	

**Table 3: Mass Spectrometry (MS) Data**

Compound	Technique	Key m/z values
Adamantane	EI-MS	136 (M <sup>+</sup> ), 135 (base peak), 93, 79, 67[4]
Propanoic Acid	EI-MS	74 (M <sup>+</sup> ), 45, 29, 28 (base peak)[5]
3-(1-Adamantyl)propanoic Acid	ESI-MS	208.1463 (M <sup>+</sup> ), 209.1536 ([M+H] <sup>+</sup> ), 231.1356 ([M+Na] <sup>+</sup> ), 207.1391 ([M-H] <sup>-</sup> )[6]
(Predicted)	EI-MS (Fragments)	135 (Adamantyl cation)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

**Methodology:**

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- **Data Analysis:** Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure. Compare the chemical shifts in the  $^{13}\text{C}$  NMR spectrum to known values.[\[2\]](#)

## **Infrared (IR) Spectroscopy**

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

- **Sample Preparation:**
  - **Solid:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
  - **Liquid Film:** If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl).
- **Instrument Setup:** Place the sample in the IR spectrometer.

- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[7]</sup>
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-H). The broad band from 3300 to 2500  $\text{cm}^{-1}$  is characteristic of the O-H stretch in a carboxylic acid due to hydrogen bonding.<sup>[3][8]</sup>

## Mass Spectrometry (MS)

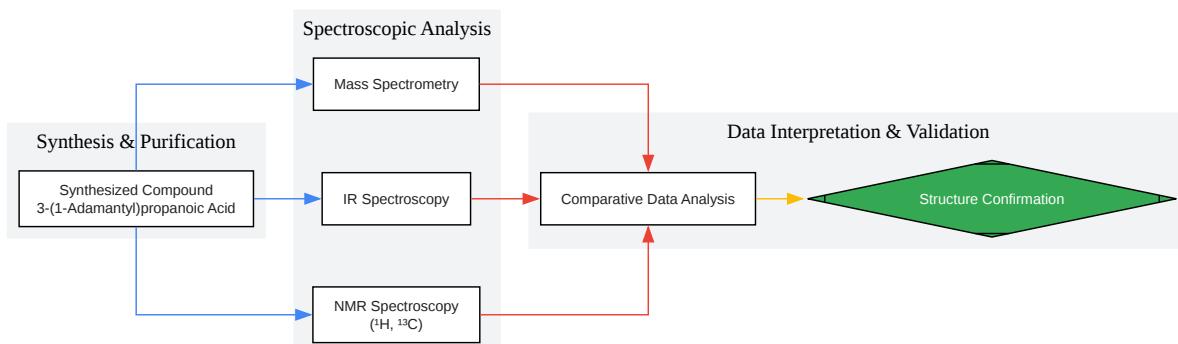
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
- Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids, while Electron Impact (EI) can provide valuable fragmentation information.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak ( $M^+$  or adducts like  $[M+H]^+$ ) to determine the molecular weight.<sup>[6]</sup> Analyze the fragmentation pattern to gain further structural information. The adamantyl cation at  $m/z$  135 is a very stable and common fragment for adamantane derivatives.<sup>[1]</sup>

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of **3-(1-Adamantyl)propanoic acid**.



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Caption: Workflow for the spectroscopic validation of **3-(1-Adamantyl)propanoic acid**.

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